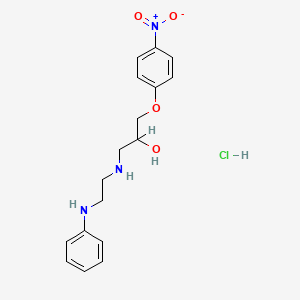
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride is a complex organic compound that features a combination of functional groups, including an aniline derivative, an amino group, and a nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the aniline derivative, followed by the introduction of the aminoethyl group and the nitrophenoxy group. Common reagents used in these reactions include aniline, ethylene diamine, and p-nitrophenol. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for yield and efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-: Lacks the monohydrochloride component.
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, dihydrochloride: Contains an additional hydrochloride group.
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, sulfate: Contains a sulfate group instead of hydrochloride.
Uniqueness
The uniqueness of 2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride lies in its specific combination of functional groups and its potential applications. The presence of the monohydrochloride group may influence its solubility, stability, and reactivity compared to similar compounds.
Propiedades
Número CAS |
76210-96-3 |
|---|---|
Fórmula molecular |
C17H22ClN3O4 |
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
1-(2-anilinoethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21N3O4.ClH/c21-16(12-18-10-11-19-14-4-2-1-3-5-14)13-24-17-8-6-15(7-9-17)20(22)23;/h1-9,16,18-19,21H,10-13H2;1H |
Clave InChI |
FLVRUILIACMHJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCNCC(COC2=CC=C(C=C2)[N+](=O)[O-])O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
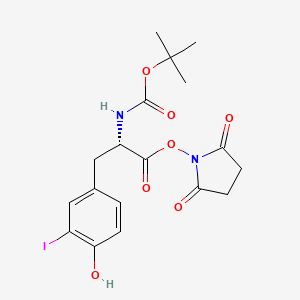
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)

![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
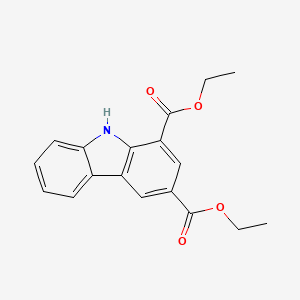
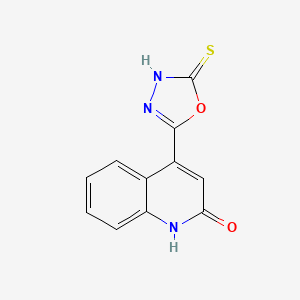


![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)

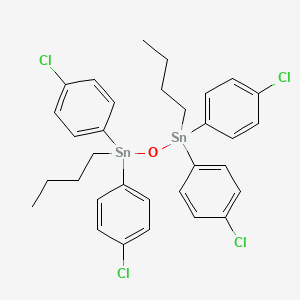
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
